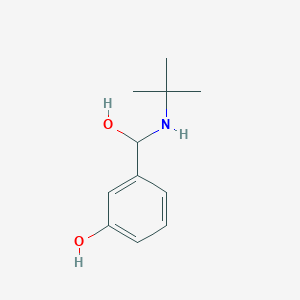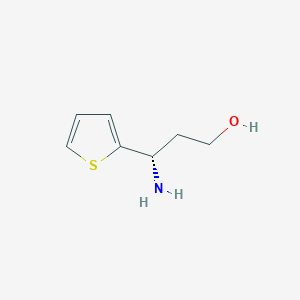
(3S)-3-amino-3-(thiophen-2-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-amino-3-(thiophen-2-yl)propan-1-ol is a chiral compound featuring an amino group, a thiophene ring, and a hydroxyl group
Synthetic Routes and Reaction Conditions:
Route 1: One common method for synthesizing this compound involves the asymmetric reduction of the corresponding ketone precursor using a chiral catalyst. This method ensures the selective formation of the (3S) enantiomer.
Route 2: Another approach involves the nucleophilic addition of a thiophene-containing Grignard reagent to an amino alcohol precursor, followed by purification to isolate the desired product.
Industrial Production Methods:
- Industrial production typically scales up the aforementioned synthetic routes, optimizing reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can undergo reduction reactions, particularly at the thiophene ring, to form dihydrothiophene derivatives.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like acyl chlorides or alkyl halides are used under basic conditions.
Major Products:
- Oxidation yields ketones or aldehydes.
- Reduction produces dihydrothiophene derivatives.
- Substitution results in amides or secondary amines.
Applications De Recherche Scientifique
(3S)-3-amino-3-(thiophen-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3S)-3-amino-3-(thiophen-2-yl)propan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring and amino group are key functional groups that contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
(3R)-3-amino-3-(thiophen-2-yl)propan-1-ol: The enantiomer of the compound, differing in the spatial arrangement of the amino group.
3-amino-3-(furan-2-yl)propan-1-ol: A similar compound with a furan ring instead of a thiophene ring.
3-amino-3-(phenyl)propan-1-ol: A related compound with a phenyl ring replacing the thiophene ring.
Uniqueness:
- The presence of the thiophene ring in (3S)-3-amino-3-(thiophen-2-yl)propan-1-ol imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from its analogs with different aromatic rings.
Propriétés
Formule moléculaire |
C7H11NOS |
|---|---|
Poids moléculaire |
157.24 g/mol |
Nom IUPAC |
(3S)-3-amino-3-thiophen-2-ylpropan-1-ol |
InChI |
InChI=1S/C7H11NOS/c8-6(3-4-9)7-2-1-5-10-7/h1-2,5-6,9H,3-4,8H2/t6-/m0/s1 |
Clé InChI |
OQMOVOFGDQVPQM-LURJTMIESA-N |
SMILES isomérique |
C1=CSC(=C1)[C@H](CCO)N |
SMILES canonique |
C1=CSC(=C1)C(CCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


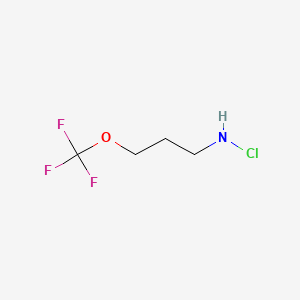

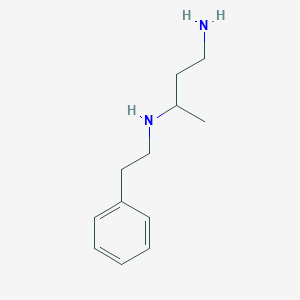

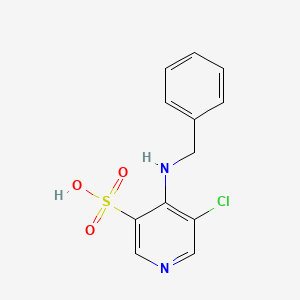
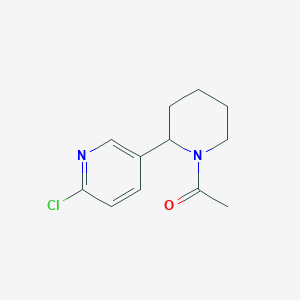
![[5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine](/img/structure/B15060978.png)
![[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine](/img/structure/B15060983.png)
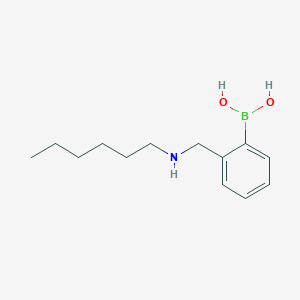
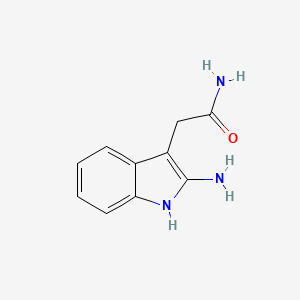

![N-[1-(2,4,6-trimethylphenyl)ethylidene]hydroxylamine](/img/structure/B15061004.png)
